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Erbium(Iii) Isopropoxide

Cat. No.: B081827
CAS No.: 14814-07-4
M. Wt: 344.52 g/mol
InChI Key: VOCNVTAXVORJBI-UHFFFAOYSA-N
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Description

Overview of Lanthanide Organometallic Compounds in Material Science

Lanthanide organometallics are a class of compounds characterized by a bond between a lanthanide element and a carbon atom of an organic molecule. numberanalytics.comwikipedia.org These compounds are of significant interest in material science due to the unique properties conferred by the lanthanide's partially filled f-orbitals. numberanalytics.com This electronic structure leads to distinctive luminescent and magnetic properties, making them suitable for developing new materials in these areas. numberanalytics.comnumberanalytics.com

The study of organolanthanide chemistry began in the mid-20th century and gained significant momentum in the 1970s and 1980s, particularly in the field of catalysis. wikipedia.org However, a primary challenge in working with these compounds is their high sensitivity to air and moisture, which can lead to hydrolysis or oxidation, thereby compromising the material's structure and efficiency. wikipedia.org This necessitates handling and storage in controlled, inert environments. wikipedia.org Despite these challenges, their unique characteristics continue to drive research into their applications in photonics, display technologies, and electronics. wikipedia.org

Significance of Erbium(III) in Optoelectronic and Catalytic Applications

The erbium(III) ion (Er³⁺) is particularly valued for its applications in optoelectronics and catalysis. chemicalbook.com In the realm of optoelectronics, erbium-doped materials are critical components in optical amplifiers, solid-state lasers, and various optical devices. sigmaaldrich.comsigmaaldrich.com The utility of Er³⁺ stems from its characteristic sharp emission spectrum, which is beneficial for creating luminescent materials. harvard.edu Erbium(III) oxide (Er₂O₃), a related compound, is noted for its high thermal stability, optical transparency, and excellent luminescent properties, making it a key material in microelectronics and optoelectronics. sigmaaldrich.comsigmaaldrich.com

Erbium compounds also serve as effective catalysts in a range of chemical reactions. For instance, Erbium(III) isopropoxide has been utilized as a catalyst in redox-initiated glycolate (B3277807) aldol (B89426) additions. nih.gov In one study, in the presence of 5 mol % of this compound, the reaction between silyl (B83357) glyoxylate (B1226380) and benzaldehyde (B42025) went to completion in under five minutes. nih.gov Furthermore, erbium has been investigated as a dopant in materials like hematite (B75146) (α-Fe₂O₃) to enhance their catalytic and photocatalytic properties. bohrium.com Doping with erbium can lead to changes in the material's structure and electronic properties, which in turn can improve its performance in applications such as water splitting. bohrium.com

Role of Alkoxides as Precursors in Advanced Synthesis

Metal alkoxides are highly versatile precursors used in the synthesis of functional materials, particularly through the sol-gel process. researchgate.netresearchgate.net This method is widely used for its ability to produce materials on a large scale at a relatively low cost. researchgate.net Alkoxides are favored as precursors due to their high reactivity, especially towards water, which is a key aspect of the sol-gel method. researchgate.net

The sol-gel process involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). researchgate.net This process allows for the creation of a wide variety of materials, including complex oxides and carbonates. researchgate.net The properties of the final material can be finely tuned by controlling the reaction conditions and the nature of the alkoxide precursor. numberanalytics.com For example, this compound can be used as a precursor in chemical vapor deposition techniques to create erbium-doped thin films for optical applications. iaea.org The use of alkoxides as single-source precursors is also an area of active research, as it can simplify the synthesis of complex, multi-element materials. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21ErO3 B081827 Erbium(Iii) Isopropoxide CAS No. 14814-07-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

erbium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCNVTAXVORJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ErO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370096
Record name Erbium(Iii) Isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14814-07-4
Record name Erbium(Iii) Isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Coordination Chemistry of Erbium Iii Isopropoxide Complexes

Solid-State Structural Characterization

In the solid state, erbium(III) isopropoxide complexes often form oligomeric structures with varying coordination environments around the erbium center. X-ray diffraction has been a pivotal technique in elucidating these arrangements. carleton.edunih.gov

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive method that provides precise details about the internal lattice of crystalline materials, including unit cell dimensions and the specific arrangement of atoms. carleton.edunih.gov This technique has been instrumental in characterizing the oligomeric nature of this compound. Research has shown that lanthanide isopropoxides, including erbium, can form complex structures. For instance, attempts to synthesize simple erbium isopropoxides have led to the isolation of pentanuclear oxo-isopropoxide clusters with the formula Er₅O(OPr)₁₃. researchgate.net The formation of such oxo-clusters often occurs through unintentional hydrolysis during synthesis.

The general approach to synthesizing this compound involves reactions such as the metathesis of erbium chloride (ErCl₃) with alkali metal isopropoxides like lithium isopropoxide (LiOPr) or through direct reaction of erbium metal with isopropanol (B130326). researchgate.net These synthetic routes can yield crystalline products suitable for SCXRD analysis. researchgate.netresearchgate.netmsu.edu The resulting structures are often complex, with the erbium atoms bridged by isopropoxide groups, leading to the formation of oligomers.

The geometry of the bonds between the erbium metal center and the oxygen atoms of the isopropoxide ligands, as well as any other coordinated ligands, is a key aspect of its structural chemistry. In a related erbium complex involving 2-picolinic acid, the Er-O bond distances were found to be in the range of 2.219(4) Å to 2.445(4) Å. lew.ro In another study of a pentanuclear cerium oxo-isopropoxide, which is structurally similar to the erbium analogue, the Ce-O bond lengths varied from 2.03(2) to 2.54(1) Å, with the bond lengths increasing with the bridging multiplicity of the isopropoxide group (terminal < μ-bridging < μ₃-bridging). researchgate.net Similarly, for a neodymium isopropoxide complex, the average Nd-O distances were 2.05(2) Å for terminal, 2.36(4) Å for doubly bridging, and 2.45(5) Å for triply bridging oxygen atoms. researchgate.net These values provide a reasonable approximation for the expected bond lengths in this compound oligomers.

The following table summarizes typical metal-oxygen bond distances found in related lanthanide isopropoxide and other complexes.

Bond TypeBond Length (Å)Compound Context
Er-O2.219(4) - 2.445(4)Erbium(III) complex with 2-picolinic acid lew.ro
Ce-O (terminal)~2.03(2)Ce₅O(OPr)₁₃ researchgate.net
Ce-O (μ-bridging)< 2.54(1)Ce₅O(OPr)₁₃ researchgate.net
Nd-O (terminal)2.05(2)Neodymium isopropoxide complex researchgate.net
Nd-O (μ₂-bridging)2.36(4)Neodymium isopropoxide complex researchgate.net
Nd-O (μ₃-bridging)2.45(5)Neodymium isopropoxide complex researchgate.net

The coordination environment around the erbium(III) ion in its isopropoxide complexes can be described by various polyhedra. In many lanthanide complexes, the coordination numbers are high, often ranging from 6 to 9, and the resulting polyhedra are frequently distorted from ideal geometries.

Solution-Phase Coordination Behavior

The coordination chemistry of this compound in solution is dynamic and highly dependent on the surrounding environment, including the solvent and the presence of other ligands.

Ligand exchange is a fundamental process in the solution chemistry of metal complexes. fudan.edu.cnnsf.gov For this compound, this is particularly relevant in contexts such as sol-gel processes, where hydrolysis and condensation reactions occur. nih.gov Erbium's rapid hydrolysis necessitates strict anhydrous conditions to prevent the exchange of isopropoxide ligands with water molecules or hydroxide (B78521) ions. This rapid exchange is a general feature of lanthanide alkoxides and is driven by the high affinity of the hard Lewis acidic Ln³⁺ ion for oxygen-donor ligands like water.

The coordination number and geometry of erbium(III) in solution are significantly influenced by the solvent and the presence of co-ligands. Solvents with strong donor properties can coordinate to the erbium center, altering its coordination sphere. For example, in the presence of a solvent like tetrahydrofuran (B95107) (THF), it is common for THF molecules to coordinate to the metal center, as seen in the synthesis of erbium(III) triphenylsiloxide where THF occupies coordination sites. researchgate.net

The introduction of co-ligands can lead to the formation of new complexes with different coordination numbers and geometries. For instance, the reaction of this compound with other ligands can lead to the formation of heteroleptic complexes. The steric bulk of the ligands plays a crucial role; larger ligands tend to favor lower coordination numbers. core.ac.uk The choice of precursor for the erbium ion can also affect the final coordination environment in materials synthesized via sol-gel methods. spiedigitallibrary.org For example, using a double alkoxide precursor like Er[Al(isopropoxide)₄]₃ can influence the coordination of other metals in the resulting glass structure. spiedigitallibrary.org The interaction with co-ligands, such as substituted salicylaldehydes, has been shown to result in erbium(III) complexes with specific stoichiometries and coordination environments, often including solvent molecules in the coordination sphere. nih.gov

Impact of Erbium(III) Ions on Host Matrix Structure

The introduction of erbium(III) ions, often through the use of this compound in sol-gel processes, significantly influences the structural characteristics of the resulting host matrix. This influence extends to modifying the coordination environment of other metallic species within the matrix and enhancing the thermal stability of crystalline phases.

Control of Aluminum Coordination Sites in Hybrid Sol-Gel Glasses

In the formation of hybrid organoaluminosilicate sol-gel glasses, the inclusion of erbium(III) ions plays a crucial role in dictating the coordination geometry of aluminum atoms. researchgate.net Research has demonstrated that the choice of the erbium precursor can markedly affect the final structure of the glass. researchgate.net

Nuclear Magnetic Resonance (NMR) studies have been instrumental in revealing that the presence of erbium ions can control the distribution of aluminum between tetrahedral and octahedral coordination sites within the glass lattice. researchgate.net This controlled distribution appears to adhere to the 'aluminum avoidance principle'. researchgate.net The ability to manipulate the aluminum coordination environment through the use of specific erbium isopropoxide complexes is critical for designing glasses with optimized properties for photonic applications, such as minimizing clustering of rare-earth ions. researchgate.net

PrecursorEffect on Aluminum CoordinationReference
Er[Al(isopropoxide)4]3Forces aluminum to retain tetrahedral coordination researchgate.net
Erbium Nitrate (B79036)No significant control over aluminum coordination researchgate.net

Thermal Stabilization of Crystallite Phase Transitions in Doped Metal Oxides (e.g., TiO₂)

This compound is a common precursor in the sol-gel synthesis of erbium-doped titanium dioxide (TiO₂), a material with significant applications in photocatalysis and photonics. A key effect of incorporating erbium ions into the TiO₂ matrix is the thermal stabilization of its crystalline phases, particularly the inhibition of the anatase-to-rutile phase transformation. perjournal.cominrim.it

The anatase phase of TiO₂ is often preferred for photocatalytic applications due to its electronic properties. However, it is a metastable phase and tends to transform into the more stable rutile phase at elevated temperatures, typically in the range of 600–1000 °C. mdpi.comsemanticscholar.org The introduction of erbium ions into the TiO₂ lattice has been consistently shown to increase the temperature at which this phase transition occurs. perjournal.cominrim.itinrim.it For instance, in some studies, the anatase phase has been observed to be the main phase up to 900 °C in erbium-doped samples. researchgate.net

This stabilization effect is attributed to the formation of Ti-O-Er bonds, which are believed to hinder the atomic rearrangements necessary for the phase transformation. inrim.it The difference in ionic radii between Er³⁺ and Ti⁴⁺ can also introduce lattice strain, further inhibiting the transition. The presence of erbium can delay the appearance of the rutile phase to temperatures as high as 800 °C. inrim.it

The ability to maintain the anatase phase at higher processing temperatures is advantageous for several reasons. It allows for the annealing of the material at higher temperatures to improve crystallinity and reduce defects without losing the desired anatase structure. This, in turn, can enhance the material's performance in applications such as photocatalysis and as a host for luminescent centers. perjournal.com

DopantEffect on Anatase-to-Rutile Phase TransitionTemperature Range of TransitionReferences
Undoped TiO₂Occurs at lower temperatures600–1000 °C mdpi.comsemanticscholar.org
Erbium-doped TiO₂Inhibited, occurs at higher temperaturesDelayed up to ~800-900 °C perjournal.cominrim.itresearchgate.net

At very high concentrations of Er³⁺ (e.g., 7.5 mol% Er₂O₃) and at temperatures between 800 and 1000 °C, the formation of a pyrochlore (B1171951) phase (Er₂Ti₂O₇) can occur. mdpi.comsemanticscholar.org

Reactivity and Thermal Behavior of Erbium Iii Isopropoxide

Reactivity Profiles

The reactivity of Erbium(III) isopropoxide is dominated by the polarized Erbium-Oxygen bond, which is susceptible to attack by protic reagents, and the organic isopropoxide ligands, which can interact with various chemical agents.

Er[OCH(CH₃)₂]₃ + 3H₂O → Er(OH)₃ ↓ + 3(CH₃)₂CHOH

The resulting erbium(III) hydroxide (B78521) is an insoluble solid that precipitates from the reaction medium. This high reactivity with water necessitates that the handling and storage of this compound be conducted under inert and anhydrous conditions.

Similarly, this compound can react with other alcohols in a process known as alcoholysis or transesterification. In this equilibrium reaction, the isopropoxide ligands are exchanged with other alkoxy groups. For example, reacting this compound with ethanol (B145695) would yield Erbium(III) ethoxide and isopropanol (B130326). The general reaction is:

Er[OCH(CH₃)₂]₃ + 3R'OH ⇌ Er(OR')₃ + 3(CH₃)₂CHOH

The position of the equilibrium is influenced by factors such as the steric bulk of the incoming alcohol and the removal of the displaced isopropanol from the reaction mixture.

This compound is incompatible with strong oxidizing agents. The interaction likely involves two main processes: the oxidation of the trivalent erbium center and the oxidation of the organic isopropoxide ligands. While the Er³⁺ ion is the most stable oxidation state for erbium, strong oxidizers can promote the formation of erbium-containing oxides. Concurrently, the isopropoxide ligands can be oxidized to products such as acetone, carbon dioxide, and water. Due to the vigorous and potentially hazardous nature of such reactions, direct contact with strong oxidizers should be avoided.

Thermal Decomposition Mechanisms

The thermal stability of this compound is a critical parameter for its application as a precursor in deposition techniques like chemical vapor deposition (CVD) and sol-gel synthesis. Its decomposition pathway determines the composition and properties of the final material.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques used to study the thermal decomposition of materials. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events. nih.gov

For lanthanide alkoxides, thermal decomposition is a multi-stage process. Studies on related lanthanide isopropoxide complexes show that they undergo decomposition to ultimately form the corresponding lanthanide oxide. For instance, the oxo-centered complex Er₅O(OⁱPr)₁₃ has been reported to decompose at approximately 260 °C. Other data indicates a decomposition temperature of 325 °C for this compound. The final product of thermal decomposition in an oxygen-containing atmosphere is typically the highly stable erbium(III) oxide (Er₂O₃). unibo.it

A typical TGA curve would show one or more mass loss steps corresponding to the removal of the isopropoxide ligands. The DTA curve would display corresponding endothermic or exothermic peaks associated with these decomposition steps, as well as any phase transitions. The decomposition of the intermediate erbium(III) hydroxide, formed from hydrolysis, proceeds via an erbium oxyhydroxide (ErO(OH)) intermediate before forming the final erbium oxide (Er₂O₃) at higher temperatures. thieme-connect.de

Precursor Performance in Vapor Deposition

The performance of this compound as a precursor is defined by its ability to transport erbium in the vapor phase to a substrate surface and participate in chemical reactions that lead to the formation of a high-purity, uniform thin film. The distinct environments of ALD and MOCVD processes highlight different aspects of the precursor's chemical behavior.

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. The process for depositing erbium oxide (Er₂O₃) using this compound would typically involve alternating exposures of the substrate to the erbium precursor and a co-reactant, such as water (H₂O) or ozone (O₃). The kinetics of this process are governed entirely by the reactions occurring on the substrate surface.

The ALD cycle can be described by two distinct half-reactions:

Precursor Pulse: A pulse of vaporized this compound is introduced into the reactor. The precursor molecules adsorb onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. A ligand-exchange reaction occurs where the isopropoxide ligands react with the surface hydroxyls, releasing isopropanol (i-PrOH) as a gaseous byproduct and anchoring an erbium-containing species to the surface. Due to the steric hindrance of the bulky isopropoxide ligands, the reaction is self-limiting; once the surface is saturated with the precursor fragments, no further reaction occurs.

Surface-OH* + Er(O-i-Pr)₃ → Surface-O-Er(O-i-Pr)₂* + i-PrOH(g)

Co-reactant Pulse: After purging the excess precursor, a pulse of a co-reactant, typically water, is introduced. The water molecules react with the remaining isopropoxide ligands on the surface, forming erbium-hydroxyl bonds and releasing more isopropanol. This step removes the remaining organic ligands from the film and regenerates the hydroxylated surface, preparing it for the next precursor pulse.

Surface-O-Er(O-i-Pr)₂* + 2H₂O → Surface-O-Er(OH)₂* + 2 i-PrOH(g)

Table 1: Theoretical Surface Reactions in an this compound ALD Cycle

StepReactant IntroducedInitial Surface SpeciesReactionFinal Surface SpeciesGaseous Byproduct
1a (Pulse) Er(O-i-Pr)₃-OHLigand Exchange-O-Er(O-i-Pr)₂Isopropanol
1b (Purge) Inert Gas-O-Er(O-i-Pr)₂Desorption of excess precursor and byproduct-O-Er(O-i-Pr)₂-
2a (Pulse) H₂O-O-Er(O-i-Pr)₂Ligand Exchange-O-Er(OH)₂Isopropanol
2b (Purge) Inert Gas-O-Er(OH)₂Desorption of excess co-reactant and byproduct-OH (regenerated)-

In contrast to ALD, MOCVD involves the simultaneous introduction of the precursor and an oxidant (like O₂, N₂O, or H₂O) into a heated reactor. The substrate is maintained at a high temperature, and film growth occurs through chemical reactions on the surface and, significantly, in the gas phase above the substrate.

The thermal stability of this compound is paramount in MOCVD. As the precursor travels through the heated reactor, it can undergo premature decomposition in the gas phase before reaching the substrate. This gas-phase pyrolysis can lead to the formation of particles, which may incorporate into the film, increasing defects and surface roughness. The decomposition pathway for metal isopropoxides often involves a β-hydride elimination mechanism, which would yield propene and erbium hydroxide species, or homolytic bond cleavage to form radicals.

The contribution of these gas-phase reactions is highly dependent on the reactor temperature and pressure.

At lower temperatures , growth is typically limited by surface reaction kinetics. The precursor adsorbs onto the surface and then decomposes to form the Er₂O₃ film.

At higher temperatures , the growth rate becomes limited by the mass transport of the precursor to the substrate, as the surface reactions are very fast. In this regime, gas-phase reactions become more prominent. Uncontrolled gas-phase decomposition depletes the precursor concentration available for surface growth and can negatively impact film uniformity and quality.

An ideal MOCVD precursor has a wide temperature window between its volatilization temperature and its decomposition temperature, allowing for a stable process. For other erbium precursors used in MOCVD, such as Er(DPM)₃, thermal analysis has shown that decomposition begins at temperatures above 300°C. It is expected that this compound would have a distinct thermal decomposition profile that dictates the optimal MOCVD process conditions. The byproducts of these gas-phase reactions, such as propene, acetone, and various hydrocarbons, must be effectively removed to prevent carbon incorporation into the growing erbium oxide film.

Table 2: Potential Reaction Pathways for this compound in MOCVD

Reaction TypeLocationDescriptionPotential ProductsImpact on Film Quality
Surface Decomposition Substrate SurfaceAdsorbed Er(O-i-Pr)₃ reacts with an oxidant or thermally decomposes in a controlled manner.Er₂O₃ (solid film), H₂O, CO₂Positive: Desired film growth
Gas-Phase Pyrolysis Gas Phase (above substrate)Precursor decomposes due to high temperature before reaching the surface.Erbium-containing nanoparticles, propene, isopropanol, acetoneNegative: Particle contamination, non-uniform thickness, carbon incorporation
Incomplete Reaction Substrate SurfaceInsufficient temperature or oxidant leads to incomplete removal of organic ligands.Er-O-C or Er-OH species in filmNegative: High impurity levels, poor dielectric properties

Applications of Erbium Iii Isopropoxide in Advanced Materials and Catalysis

Thin Film Deposition and Coating Technologies

Erbium(III) isopropoxide and other related organometallic erbium compounds are instrumental in various deposition techniques for creating high-quality, erbium-containing thin films. These films are integral to the development of next-generation electronic and optoelectronic devices.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Erbium-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technique for producing thin films with high purity and uniformity. In this process, volatile organometallic precursors are introduced into a reactor chamber where they decompose on a heated substrate, resulting in the deposition of a thin film. While specific studies detailing the use of this compound in MOCVD are not extensively documented in the provided research, the use of other organometallic erbium precursors, such as tris(isopropylcyclopentadienyl)erbium, highlights the method's efficacy.

This technique allows for the controlled growth of erbium-containing films, including erbium oxide (Er₂O₃), on various substrates. The ability to manage film thickness and composition through MOCVD is crucial for manufacturing semiconductor devices. Research has demonstrated that MOCVD can produce very smooth, oriented Er₂O₃ thin films, which are valuable for their excellent optical properties and thermal stability in electronic applications.

Atomic Layer Deposition (ALD) for Erbium Oxide (Er₂O₃) Thin Films

Atomic Layer Deposition (ALD) is another advanced deposition technique that enables the growth of thin films with atomic-level precision. ALD relies on sequential, self-limiting surface reactions to build up films one atomic layer at a time. This method is highly valued for its ability to produce conformal and uniform films over complex, high-aspect-ratio structures, which is essential for modern nanoelectronics. uic.edu

Stoichiometric Er₂O₃ thin films have been successfully grown using ALD with various erbium precursors, such as tris(methylcyclopentadienyl)erbium (B6318717) and tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III), with co-reactants like ozone or water. uic.eduresearchgate.netrsc.org These processes exhibit a defined "ALD window," a temperature range where growth is stable and self-limiting. For instance, using tris(methylcyclopentadienyl)erbium and ozone, a growth rate of 0.12 nm/cycle has been achieved within a temperature window of 170-330°C. uic.edu Similarly, an enaminolate precursor with water showed a growth rate of about 0.25 Å per cycle in a window of 175 to 225°C. researchgate.netrsc.org

The resulting Er₂O₃ films are typically polycrystalline, stoichiometric, and show low levels of impurities like carbon. uic.edursc.org The precise thickness control and high conformality of ALD make it a superior technique for applications requiring ultrathin, high-quality dielectric layers, such as in transistors and memory devices. uic.edu

Parameter tris(methylcyclopentadienyl)erbium tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III)
Co-reactant OzoneWater
ALD Temperature Window 170-330 °C175-225 °C
Growth Rate 0.12 nm/cycle~0.25 Å/cycle
Film Characteristics Stoichiometric, crystalline, no carbon contaminationPolycrystalline, conformal, low carbon/nitrogen
Reference uic.edu researchgate.netrsc.org

Sol-Gel Synthesis of Erbium-Doped Functional Materials

The sol-gel process is a versatile and cost-effective wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is widely employed for fabricating erbium-doped materials, where an erbium precursor, such as this compound or an erbium salt, is integrated into a matrix created from other alkoxide precursors like aluminum isopropoxide or titanium isopropoxide.

Erbium-doped aluminum oxide (Er:Al₂O₃) is a material of great interest for optical applications, particularly for planar optical waveguides and amplifiers. The sol-gel method provides a straightforward route to synthesize these materials.

In a typical process, aluminum isopropoxide is used as the precursor for the Al₂O₃ matrix, and an erbium salt, such as erbium nitrate (B79036), is added as the dopant source. researchgate.netnih.govresearchgate.net The resulting sol is deposited on a substrate, often via dip-coating or spin-coating, and then subjected to annealing at high temperatures (e.g., 600 to 1200°C). researchgate.netnih.gov This heat treatment removes residual organics and crystallizes the film.

Research shows that the annealing temperature and erbium concentration significantly influence the film's phase structure and photoluminescence (PL) properties. researchgate.netnih.govresearchgate.net Er:Al₂O₃ films exhibit a characteristic broadband photoluminescence centered around 1.55 µm, which corresponds to an important telecommunications wavelength. nih.gov The full width at half maximum (FWHM) of this PL peak has been observed to increase with higher annealing temperatures, indicating changes in the local environment of the Er³⁺ ions within the alumina (B75360) host. nih.gov

Precursors Dopant Concentration Annealing Temperature Key Findings Reference
Aluminum isopropoxide, Erbium nitrate20-43 mol%600-1200°CPL peak at 1.55 µm; FWHM increases from 60 to 100 nm with temperature. researchgate.netnih.gov
Aluminum isopropoxide, Erbium nitrate0-1.5 mol%900°CContinuous films with a thickness of ~1.2 µm achieved. researchgate.net

Erbium-doped titanium dioxide (Er:TiO₂) has garnered attention for its enhanced photocatalytic capabilities. The sol-gel method, using titanium isopropoxide (TTIP) as the TiO₂ precursor, is a common synthesis route. nih.govresearchgate.net Doping with erbium can improve the photocatalytic efficiency of TiO₂ in several ways.

Studies have shown that erbium ion doping can enhance the thermal stability of the TiO₂ anatase phase and inhibit crystallite growth, which is beneficial for maintaining a high surface area. nih.gov The presence of erbium ions can increase the surface area and roughness of TiO₂ films, leading to enhanced hydrophilicity and more efficient adsorption of pollutants.

The primary advantage of erbium doping is the improved separation of photogenerated electron-hole pairs, which reduces recombination and increases the quantum yield of the photocatalytic process. nih.gov This leads to more efficient degradation of organic pollutants, such as azo dyes and oleic acid, under both UV and visible light irradiation. nih.govnih.gov Research indicates that an optimal erbium doping concentration exists; for instance, a 0.7 mol% Er³⁺-TiO₂ catalyst showed the highest degradation rate for methylene (B1212753) blue. researchgate.net The photocatalytic degradation of oleic acid was found to improve by up to 1.83-fold with increased erbium content. nih.gov

The sol-gel method is also effective for synthesizing erbium-doped zirconium dioxide (Er:ZrO₂) materials for potential optoelectronic applications. scielo.org.mx In this synthesis, zirconium isopropoxide serves as the precursor for the ZrO₂ host matrix, with an erbium source added to introduce the dopant. scielo.org.mx

A study on the luminescent properties of Er:ZrO₂ synthesized via the sol-gel method investigated the effect of different Er³⁺ concentrations (0.1%, 0.2%, and 0.3%). The resulting materials exhibited three main emission bands under 380 nm excitation. The research found that the sample with an erbium concentration of 0.2% showed the highest emission intensity, particularly at a peak around 550 nm. This suggests that there is an optimal doping level to maximize luminescence, beyond which concentration quenching effects may occur. scielo.org.mx These luminescent properties make Er:ZrO₂ a candidate material for applications such as solid-state lasers and optical displays. scielo.org.mx

Development of Self-Cleaning and Super-Hydrophilic Surfaces

This compound can be utilized in the creation of functional coatings with self-cleaning and super-hydrophilic properties. These properties are often achieved by doping a semiconductor material, most commonly titanium dioxide (TiO₂), with erbium.

When TiO₂ is doped with erbium, its photocatalytic activity can be significantly enhanced. rsc.orgscispace.com This enhancement is attributed to several factors, including a reduction in the crystallite size of the TiO₂, an increase in the surface roughness and active surface area, and improved separation of photogenerated electron-hole pairs. rsc.orgscispace.com The increased surface roughness also contributes to the super-hydrophilic nature of the surface, where water spreads out completely instead of forming droplets. rsc.org

The synthesis of these coatings often involves a sol-gel method, where an erbium precursor is added to a titanium precursor solution, such as titanium isopropoxide. rsc.orgacs.org The resulting sol is then deposited onto a substrate, like glass, and thermally treated. rsc.org Studies have demonstrated that even low concentrations of erbium doping (e.g., 0.5 mol%) can lead to transparent, super-hydrophilic thin films with remarkable self-cleaning properties. rsc.orgscispace.comresearchgate.net These surfaces can effectively degrade organic contaminants, such as oleic acid, when exposed to UVA irradiation. rsc.orgscispace.com

Catalytic Applications

This compound also demonstrates significant potential in the field of catalysis, acting as a Lewis acid and participating in bimetallic systems to facilitate various organic reactions.

Lewis Acid Catalysis in Organic Transformations (e.g., Imine Synthesis)

Erbium(III) compounds, including the isopropoxide, can function as Lewis acid catalysts. A Lewis acid is a chemical species that can accept an electron pair. In organic synthesis, Lewis acids are often used to activate electrophiles, making them more susceptible to nucleophilic attack.

One example of this is in the synthesis of imines, which are compounds containing a carbon-nitrogen double bond. The formation of an imine typically involves the reaction of an aldehyde or ketone with a primary amine. A Lewis acid catalyst, such as an erbium(III) species, can coordinate to the oxygen atom of the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. researchgate.netgoogle.com Subsequently, the Lewis acid can also promote the dehydration of the intermediate hemiaminal to form the final imine product. researchgate.net

Role in Bimetallic Catalytic Systems (e.g., Ring-Opening Reactions of Aziridines)

This compound can be a key component in the preparation of bimetallic catalysts, which often exhibit enhanced activity and selectivity compared to their monometallic counterparts. A notable application of such systems is in the enantioselective ring-opening of aziridines. rsc.orgrsc.org Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their ring-opening provides a valuable route to a variety of nitrogen-containing molecules. mdpi.com

In these bimetallic systems, readily prepared from commercially available metal isopropoxides including this compound, the two metal centers are thought to work cooperatively. rsc.orgrsc.org One metal center can activate the aziridine (B145994) electrophile, while the other activates the nucleophile. rsc.org This dual activation mechanism can lead to highly efficient and enantioselective reactions, meaning that one enantiomer (mirror-image isomer) of the product is formed in preference to the other. rsc.orgnih.gov For example, bimetallic erbium-salen complexes have been shown to catalyze the ring-opening of meso-aziridines with high yields and excellent enantioselectivities (up to 99% ee). rsc.org

Photocatalytic Activity in Doped Metal Oxides

As mentioned in the context of self-cleaning surfaces, doping metal oxides like TiO₂ with erbium can enhance their photocatalytic activity. rsc.orgscispace.com this compound can serve as the erbium source in the synthesis of these photocatalysts. The presence of erbium ions in the TiO₂ lattice can create oxygen vacancies and Ti³⁺ species, which are believed to promote photocatalytic activity. acs.org

The enhanced photocatalytic efficiency of erbium-doped TiO₂ has been demonstrated in the degradation of various organic pollutants, including volatile organic compounds (VOCs) like acetaldehyde (B116499) and o-xylene. acs.org Studies have shown that a specific concentration of erbium doping can lead to the highest removal efficiency of these pollutants under irradiation. acs.org Furthermore, erbium doping can also extend the photocatalytic activity of TiO₂ into the visible light region, which is a significant advantage as it allows for the utilization of a larger portion of the solar spectrum. acs.org

Optoelectronic and Photonic Devices

This compound serves as a critical precursor in the fabrication of advanced optical materials, leveraging the unique electronic structure of the erbium ion (Er³⁺). Its application in sol-gel synthesis and other deposition techniques allows for the precise incorporation of Er³⁺ into various host matrices, enabling the development of sophisticated optoelectronic and photonic devices.

Luminescent Materials for Fiber Amplifiers, Displays, and Sensors

The primary application of erbium-doped materials, often synthesized using precursors like this compound, is in the field of optical communications. Erbium-doped fiber amplifiers (EDFAs) are fundamental components of long-distance fiber-optic networks. The significance of erbium stems from its intra-4f electronic transition (⁴I₁₃/₂ → ⁴I₁₅/₂) that results in luminescence at a wavelength of approximately 1.54 µm (1540 nm). erbium.nlscielo.org.mx This specific wavelength is of immense technological importance as it coincides with the spectral window of minimum signal loss in silica-based optical fibers. erbium.nlscielo.org.mx

The sol-gel method, which frequently employs metal alkoxide precursors such as titanium isopropoxide alongside an erbium source, is a versatile route to produce these luminescent materials. scielo.org.mxscielo.org.mx By carefully controlling the synthesis parameters, it is possible to create Er³⁺-doped titanium dioxide (TiO₂) composites that exhibit strong photoluminescence (PL) in both the infrared and visible ranges. scielo.org.mxscielo.org.mx These materials are not only promising for telecommunications but also for applications in optical sensors and display devices. scielo.org.mxscielo.org.mx The ability to create thin films and nanocomposites allows for the integration of erbium's optical properties into a wide array of electronic and photonic structures. scitation.org

Investigations of Emission Properties (e.g., 1.54 µm Infrared Emission, Visible Upconversion)

The luminescent properties of materials derived from this compound are a subject of intensive research. The most prominent feature is the sharp emission peak centered around 1.54 µm, crucial for telecommunications. researchgate.net Studies on Er³⁺-doped materials consistently focus on optimizing the intensity and lifetime of this infrared emission. erbium.nlscielo.org.mxscielo.org.mx For instance, research on Er³⁺-doped TiO₂ composites synthesized via sol-gel methods shows strong emission not only around 1531 nm but also a peak near 980 nm, corresponding to the ⁴I₁₁/₂ → ⁴I₁₅/₂ transition. scielo.org.mxresearchgate.net

Beyond infrared emission, Er³⁺ is known for its ability to undergo upconversion luminescence, a process where lower-energy infrared light is converted into higher-energy visible light. This property is particularly valuable for displays and sensors. In host matrices like barium titanate (BaTiO₃), synthesized using precursors including titanium isopropoxide, Er³⁺ ions excited with 980 nm light exhibit bright visible emission. mdpi.comresearching.cn The primary upconversion bands and their corresponding electronic transitions are well-documented.

Table 1: Visible Upconversion Emission Bands of Er³⁺ in a Barium Titanate Host
Emission Wavelength (nm)ColorElectronic TransitionReference
~410Violet²H₉/₂ → ⁴I₁₅/₂ mdpi.com
~523Green²H₁₁/₂ → ⁴I₁₅/₂ mdpi.com
~546Green⁴S₃/₂ → ⁴I₁₅/₂ mdpi.com
~658Red⁴F₉/₂ → ⁴I₁₅/₂ mdpi.com

The efficiency and spectral characteristics of both infrared and visible emission are highly dependent on the host material, the concentration of erbium ions, and the presence of co-dopants. scielo.org.mxinrim.it

Photoluminescence Quenching Mechanisms (e.g., Concentration Quenching, OH Species, Clustering)

The efficiency of Er³⁺ luminescence can be significantly diminished by several quenching mechanisms. Understanding and mitigating these processes is crucial for the development of high-performance optical devices.

Concentration Quenching: As the concentration of Er³⁺ ions increases beyond an optimal threshold, the luminescence intensity begins to decrease. researchgate.netaip.org This phenomenon, known as concentration quenching, occurs because the close proximity of Er³⁺ ions facilitates non-radiative energy transfer between them, a process often referred to as cooperative energy transfer. inrim.itarxiv.org Instead of emitting a photon, an excited ion transfers its energy to a nearby ion, which can then decay through non-radiative pathways. aip.org The critical quenching concentration, where radiative and non-radiative decay probabilities are equal, depends heavily on the host material. optica.org

Table 2: Quenching Concentrations in Different Erbium-Doped Glass Hosts
Host MaterialQuenching Concentration (N₀)Radiative Lifetime (τ₀)Reference
Phosphate Glass9.92 × 10²⁰ ions/cm³7.05 ms inrim.itpolimi.it
Er:YAG-derived All-Glass Fiber23.9–40.4 × 10²⁵ m⁻³~8.3 ms optica.org

OH Species: The presence of hydroxyl (OH) groups in the host matrix is a major cause of luminescence quenching. researchgate.netresearchgate.net The vibrational energy of the O-H bond is close to the energy of the Er³⁺ transition, allowing for efficient, non-radiative energy transfer from the excited erbium ion to the OH group, thus quenching the photoluminescence. researchgate.net Therefore, synthesis and annealing processes are often designed to minimize the incorporation of residual OH species. researchgate.net

Exploration of Photochromic and Photomagnetic Behaviors in Erbium(III) Complexes

Recent research has expanded the applications of erbium complexes into the realm of multifunctional materials that respond to external stimuli like light. researchgate.netchemrxiv.org Scientists have successfully synthesized erbium(III)-based coordination complexes that exhibit both photochromic and photomagnetic properties. researchgate.netresearchgate.netnih.gov These materials, which can be considered single-molecule magnets (SMMs), have structures and magnetic properties that can be controlled by light, making them candidates for high-density memory devices. chemrxiv.orgchemrxiv.org

In one notable example, a trinuclear erbium(III) complex incorporating a photochromic diarylethene ligand was synthesized. researchgate.netresearchgate.net This compound demonstrates remarkable photochromic behavior: upon irradiation with near-UV light, its crystals change color from yellow to dark blue. chemrxiv.orgresearchgate.net This change corresponds to the photoisomerization of the ligand from its open form to a closed form. researchgate.netresearchgate.net The process is reversible, with the original yellow color being restored upon exposure to visible light. researchgate.netchemrxiv.org Concurrently, these complexes exhibit slow magnetic relaxation, a characteristic feature of single-molecule magnets. researchgate.netresearchgate.net This dual functionality opens the door to creating ternary memory devices where data can be written, read, and erased using a combination of light and magnetic fields. researchgate.netchemrxiv.org

Spectroscopic and Analytical Characterization Techniques in Erbium Iii Isopropoxide Research

The characterization of Erbium(III) isopropoxide and the materials derived from it is crucial for understanding their structural, electronic, and optical properties. Various spectroscopic techniques are employed to probe the molecular vibrations, electronic transitions, and luminescent behavior, providing insights into the compound's integrity and the performance of resulting materials.

Theoretical and Computational Studies on Erbium Iii Isopropoxide Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of the electronic structure and properties of molecules from first principles, without empirical parameters.

Molecular dynamics (MD) simulations, particularly those based on quantum mechanical principles (ab initio MD), are instrumental in elucidating the behavior of ions in solution. These simulations track the positions and velocities of atoms over time, providing a detailed picture of solvation shells, coordination numbers, and the dynamics of ligand exchange.

For instance, ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been employed to study the structural and dynamical properties of the erbium(III) ion in aqueous solution. nih.gov These simulations have revealed that the Er(III) ion exists in a dynamic equilibrium with a mixture of coordination numbers, predominantly eight and nine, and that ligand (water molecule) exchange occurs on a picosecond timescale. nih.gov The strength of the bond between erbium and its ligands is found to be weaker than that of trivalent transition metal ions but stronger than that of other lanthanide ions like La(III) and Ce(III). nih.gov A key finding from these simulations is the difference in the ligand exchange rate of the first hydration shell between the ground and excited states of the Er(III) ion. nih.gov

While classical MD simulations are powerful, they rely on predefined force fields, which can limit their accuracy. Ab initio methods like DFTB (Density Functional Tight Binding) offer a compromise between computational cost and accuracy, enabling simulations of larger systems over longer timescales. nih.gov Such methods have been used to create extensive databases of ion solvation properties in various solvents. nih.gov

The following table summarizes key findings from molecular dynamics simulations of solvated erbium(III) ions:

DFT calculations are crucial for understanding the electronic structure of erbium complexes and for predicting their spectroscopic properties. These calculations can be correlated with experimental data from techniques like X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) to provide a comprehensive picture of bonding and electronic states.

Ab initio methods have been developed to calculate the crystal field coefficients of the Er³⁺ ion in various host materials, which is essential for predicting the splitting of its energy levels. arxiv.org These calculations, often performed using hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory, can accurately reproduce the insulating band gaps of oxide hosts. arxiv.org The calculated energy levels of the 4f electrons in erbium are in good agreement with experimental observations. arxiv.org

Modeling of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving erbium(III) isopropoxide, from simple ligand exchange to complex surface reactions during thin film deposition.

Ligand exchange is a fundamental reaction for this compound, influencing its reactivity and precursor behavior. Theoretical studies can model the energetics and pathways of these exchange reactions. For instance, the reaction of erbium chloride with isopropanol (B130326) in the presence of a base to form this compound can be computationally investigated to understand the reaction mechanism and the stability of intermediates. Similarly, the synthesis of heterometallic complexes by encapsulating erbium with aluminum or titanium derivatives involves ligand exchange processes that can be modeled to predict the structure and stability of the resulting compounds. researchgate.net

The following table outlines the application of computational methods to study ligand exchange:

This compound is a precursor for the deposition of erbium-containing thin films by techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). Computational simulations are invaluable for understanding the complex surface reactions that govern film growth.

In ALD, for example, the process involves sequential, self-limiting surface reactions. nih.gov DFT calculations can be used to model the adsorption of the erbium isopropoxide precursor onto the substrate surface, the subsequent surface reactions with a co-reactant (like water or ozone), and the desorption of byproducts. nih.gov These simulations can help to identify the optimal deposition temperature window and predict the growth rate per cycle. For instance, studies on the ALD of erbium oxide using different precursors have shown how the choice of precursor affects the growth rate and the purity of the resulting films. uic.edu

Molecular dynamics simulations can also be used to study the evolution of the film's microstructure and the formation of interfaces. For example, simulations can track the distribution of erbium and other elements within the growing film, helping to understand and prevent the formation of erbium-rich clusters that can quench luminescence. psu.edu

Crystal Field Theory and its Application to Erbium(III) Luminescence

The characteristic luminescence of the erbium(III) ion arises from electronic transitions within its partially filled 4f shell. znaturforsch.com In a free ion, these energy levels are degenerate. However, when the Er³⁺ ion is incorporated into a host material, such as a crystal or a glass, the surrounding atoms create an electric field, known as the crystal field, which lifts the degeneracy of the 4f energy levels. znaturforsch.comworktribe.com This splitting of energy levels is known as the Stark effect.

Crystal Field Theory (CFT) provides a framework for understanding and calculating this splitting. The theory models the ligands or surrounding ions as point charges that interact electrostatically with the 4f electrons of the erbium ion. The strength and symmetry of this crystal field determine the extent of the energy level splitting.

The luminescence spectrum of an erbium-doped material is a direct consequence of this crystal field splitting. The precise energies of the emitted photons correspond to the energy differences between the Stark levels of the excited and ground electronic states. For example, the important 1.5 µm emission used in telecommunications corresponds to transitions from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. znaturforsch.com The crystal field determines the exact wavelengths and intensities of the various emission lines within this band.

Ab initio and DFT calculations are now widely used to determine the crystal field parameters from first principles. By calculating the charge density and electrostatic potential of the host material, it is possible to derive the crystal field coefficients and then solve the effective Hamiltonian to generate the crystal field splitting of the Er³⁺ 4f energy levels. arxiv.orgarxiv.org These theoretical predictions of the energy levels are often in excellent agreement with experimental spectroscopic data. arxiv.org

The following table lists the compounds mentioned in this article:

Q & A

Q. What are the standard synthesis methods for Erbium(III) Isopropoxide, and how do reaction conditions influence product purity?

this compound is commonly synthesized via sol-gel or modified Pechini methods. In sol-gel synthesis, precursors like erbium acetate and titanium isopropoxide are dissolved in organic solvents, followed by hydrolysis and polycondensation. Key parameters include pH, temperature (e.g., annealing at 700°C for crystallinity ), and precursor stoichiometry. For purity control, inert atmospheres (e.g., argon) prevent oxidation, and rigorous drying steps (e.g., baking at 200°C per layer ) minimize residual solvents. Purity is validated using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to detect unreacted precursors or byproducts.

Q. Which characterization techniques are essential for verifying the structural integrity of this compound-derived materials?

XRD is critical for crystallinity analysis, while scanning electron microscopy (SEM) evaluates morphology. For elemental composition, energy-dispersive X-ray spectroscopy (EDX) confirms Er incorporation in doped systems like Pb₁₋ₓErₓ(Zr₀.₅₂Ti₀.₄₈)O₃ . Thermal gravimetric analysis (TGA) assesses thermal stability, and nuclear magnetic resonance (NMR) spectroscopy probes ligand coordination in the alkoxide structure. Cross-referencing data from multiple techniques minimizes interpretation errors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is moisture-sensitive and may release flammable isopropyl alcohol upon hydrolysis. Use glove boxes or Schlenk lines under inert gas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with dry sand and disposed of as hazardous waste. Institutional safety guidelines, such as those in Experimental Science 3 Honors, mandate regular risk assessments and emergency training .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported luminescence properties of Erbium(III)-doped materials?

Discrepancies often arise from variations in doping concentration, synthesis routes, or measurement conditions. For example, Er³⁺ luminescence in perovskites depends on crystal field symmetry and energy transfer efficiency. Use Dexter’s theory to model dipole-dipole interactions between sensitizers and activators. Methodologically, standardize excitation wavelengths (e.g., 980 nm for near-infrared studies) and employ time-resolved photoluminescence to distinguish surface vs. bulk effects. Cross-validate with X-ray absorption spectroscopy (XAS) to correlate electronic structure with optical behavior .

Q. What experimental design considerations are critical for studying this compound in cross-disciplinary applications (e.g., photonics or catalysis)?

Define variables such as Er³⁺ doping levels (e.g., 0.5–3.0 mol% ), substrate type (e.g., SiO₂/Si vs. Pt/TiO₂/SiO₂/Si ), and post-synthesis treatments (e.g., annealing atmosphere). For catalytic studies, pair kinetic assays with in-situ Raman spectroscopy to track reaction intermediates. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance innovation and practicality. For photonic devices, integrate finite-difference time-domain (FDTD) simulations to predict waveguide performance before fabrication.

Q. How can researchers ensure reproducibility when synthesizing this compound-based thin films?

Document all synthesis parameters in detail, including spin-coating speed (e.g., 5000 rpm ), solvent evaporation rates, and layer-by-layer deposition intervals. Use high-purity precursors (>99.99%) and calibrate equipment (e.g., furnaces) regularly. Share raw data and procedural nuances in supplementary materials, as recommended by Environmental Research Letters . For peer validation, participate in inter-laboratory studies or publish step-by-step protocols in open-access repositories.

Q. What advanced spectroscopic methods are suitable for probing the electronic structure of this compound complexes?

X-ray photoelectron spectroscopy (XPS) identifies oxidation states (Er³⁺ vs. Er²⁺) and ligand bonding. Electron paramagnetic resonance (EPR) detects paramagnetic centers in doped matrices. For ultrafast dynamics, transient absorption spectroscopy reveals excited-state lifetimes. Pair these with density functional theory (DFT) calculations to correlate experimental spectra with theoretical models .

Methodological Guidance for Data Analysis

Q. How should researchers address conflicting data on the catalytic activity of this compound in organic transformations?

Conduct sensitivity analyses to isolate variables (e.g., solvent polarity, temperature). Use control experiments to rule out homogeneous vs. heterogeneous catalysis mechanisms. Employ statistical tools like ANOVA to assess significance of observed differences. Replicate studies using alternative characterization platforms (e.g., GC-MS vs. NMR for yield quantification) .

Q. What strategies optimize Erbium(III) doping in perovskite materials for enhanced photovoltaic efficiency?

Systematically vary Er³⁺ concentrations (e.g., 0.1–5.0 mol%) and monitor bandgap tuning via UV-Vis spectroscopy. Use impedance spectroscopy to evaluate charge transport properties. Compare with undoped controls and reference datasets from Materials Research . For scalability, test solution-processable deposition techniques like inkjet printing.

Ethical and Literature Considerations

Q. How can researchers identify understudied applications of this compound in emerging technologies?

Conduct systematic literature reviews using keywords like “Erbium alkoxide photocatalysis” or “Er³⁺-doped sensors.” Tools like Semrush’s Topic Research identify trending queries. Prioritize gaps such as bioimaging applications or quantum dot synthesis, where limited data exists. Collaborate with computational chemists to predict novel properties via high-throughput screening .

Q. What ethical considerations apply to environmental impact studies of this compound?

Follow institutional guidelines for hazardous waste disposal (e.g., neutralization before landfill). Assess ecotoxicity using model organisms (e.g., Daphnia magna) and publish findings transparently. Reference frameworks like the Investigator’s Handbook for Human Participants for broader ethical rigor, even in non-biomedical contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.